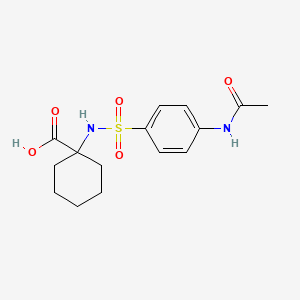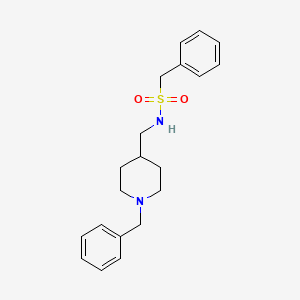
1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the group of bacteriostatic agents. It is commonly used in veterinary medicine to treat bacterial infections in animals.
Scientific Research Applications
Catalysis and Synthesis
Sulfonamide compounds have been utilized as catalysts or key intermediates in the synthesis of various chemical compounds. For instance, novel nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing excellent yields and reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016). Similarly, sulfonamide derivatives have been synthesized and characterized, revealing their potential in facilitating reactions such as the enantioselective organocatalyzed cyclopropanation, providing products in enantiomeric excesses of up to 99% (Antti Hartikka et al., 2007).
Material Science and Energy Applications
In material science, sulfonamide compounds have shown promising applications. For example, cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been used as an efficient gelator to solidify ionic liquid electrolytes, successfully applied in dye-sensitized solar cells, achieving a power conversion efficiency of 7.8% under simulated sunlight intensity (Jean-David Décoppet et al., 2014).
Structural and Chemical Analysis
The structural and spectral properties of new sulfonamide derivatives have been extensively studied, providing insights into their potential applications in chemical synthesis and design. Syntheses, crystal structures, and spectral properties of compounds such as 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid have been reported, highlighting the role of hydrogen bonding in determining their molecular structures (M. Danish et al., 2021).
properties
IUPAC Name |
1-[(4-acetamidophenyl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-12-5-7-13(8-6-12)23(21,22)17-15(14(19)20)9-3-2-4-10-15/h5-8,17H,2-4,9-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSNYCKWLKVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)
![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)

![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)


![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)